Methyl sulfamate
Description
Overview and Structural Classes of Sulfamate (B1201201) Esters
Sulfamate esters, characterized by the general structure R-O-SO₂NH₂, represent a versatile class of organic compounds. They are esters of sulfamic acid (H₂NSO₃H), an inorganic parent compound. The structural diversity within this class arises from the nature of the "R" group, which can be an alkyl, aryl, or more complex molecular scaffold.
Methyl sulfamate, with the chemical formula CH₅NO₃S, is one of the simplest alkyl sulfamates. chembk.com Its structure consists of a methyl group (-CH₃) covalently bonded to the oxygen atom of the sulfamate functional group (-OSO₂NH₂). This seemingly simple structure belies a rich chemistry, influenced by the electronic interplay between the methyl group, the sulfonyl center, and the nitrogen atom.
Sulfamate esters can be broadly categorized based on the substitution at the nitrogen atom, leading to primary (unsubstituted), secondary (N-substituted), and tertiary (N,N-disubstituted) sulfamates. This compound is a primary sulfamate. Another key structural class is cyclic sulfamates, also known as sulfamidates, which are heterocyclic compounds containing the -O-SO₂-N- moiety within a ring system. acs.org The reactivity and biological activity of sulfamate esters are significantly influenced by these structural variations.
Significance of this compound in Modern Organic Chemistry and Related Fields
This compound serves as a valuable intermediate and reagent in modern organic synthesis. It is often employed as an amination reagent and a participant in various chemical transformations. chembk.com The sulfamate moiety can act as a directing group in C-H functionalization reactions, a strategy of growing importance for the efficient and selective synthesis of complex molecules. For instance, N-methyl sulfamates have been utilized to direct the bromination of sp³ C-H bonds. stanford.edu
In medicinal chemistry, the sulfamate functional group is a recognized pharmacophore. While much of the research has focused on more complex aryl sulfamates as inhibitors of enzymes like steroid sulfatase (STS) and carbonic anhydrase, studies on simpler analogs like N-methyl O-phenyl sulfamate provide fundamental insights into the mechanism of action of these inhibitors. stanford.eduonu.edu.ua The hydrolysis of these compounds can generate reactive electrophilic species that interact with biological targets. onu.edu.ua Furthermore, the reactivity of sulfamate-containing molecules is being explored in the development of covalent inhibitors and for applications in chemical biology, where this compound has been used as a reference compound to compare reactivity profiles. nih.gov The compound has also been mentioned in the context of synthesizing precursors for agrochemicals. imarcgroup.com
Evolution of Research Perspectives on this compound
The research trajectory of this compound has evolved from its initial synthesis and characterization to its application in more sophisticated chemical strategies. Early reports, such as the synthesis of methylammonium (B1206745) sulfamate, laid the groundwork for understanding the fundamental properties of this class of compounds. onu.edu.uaresearchgate.netacs.org
More recently, the focus has shifted towards harnessing the reactivity of the sulfamate group. The development of new synthetic methods for sulfamates, often involving sulfamoyl chloride, has broadened their accessibility for research. rsc.orgnih.govsci-hub.seresearchgate.net A significant advancement has been the use of sulfamate esters as directing groups in catalysis, enabling site-selective functionalization of otherwise unreactive C-H bonds. stanford.edu This has opened new avenues for the efficient construction of complex molecular architectures.
Furthermore, the role of sulfamates in medicinal chemistry continues to be an active area of investigation. While complex sulfamates are often the final drug candidates, fundamental studies on the reactivity and stability of simpler analogs, including N-methylated sulfamates, are crucial for designing more effective therapeutic agents. onu.edu.uanih.gov Computational studies have also been employed to understand the reaction mechanisms and stereoselectivity of reactions involving sulfamate esters. hku.hk This progression from a simple chemical entity to a tool for advanced organic synthesis and a key component in drug discovery highlights the enduring and evolving importance of this compound and its derivatives in academic chemical research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CH₅NO₃S | chembk.com |
| Molar Mass | 111.12 g/mol | chembk.com |
| Appearance | Colorless liquid | chembk.com |
| Odor | Pungent | chembk.com |
| Density | 1.459 ± 0.06 g/cm³ (Predicted) | chembk.com |
| Melting Point | 25-27 °C | chembk.com |
| Boiling Point | 199.9 ± 23.0 °C (Predicted) | chembk.com |
| pKa | 9.43 ± 0.70 (Predicted) | chembk.com |
| Solubility | Soluble in water and various organic solvents | chembk.com |
Table 2: Spectroscopic Data for Methylammonium Sulfamate
| Spectroscopic Technique | Data | Source(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ, ppm: 1.75 (s, 3H, NH–CH₃), 6.70 (s, 1H, NH), 7.12 (s, 1H, NH⁺), 7.30 (s, 1H, NH) | onu.edu.uaresearchgate.net |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ, ppm: 22.89 (s, 1C, CH₃) | onu.edu.uaresearchgate.net |
| Mass Spectrometry (EI) | m/z = 97 (M⁺ of sulfamic acid), m/z = 80 (M–NH₃)⁺ | onu.edu.uaresearchgate.net |
| Infrared (IR) | The IR spectrum does not contain the characteristic C=S stretching vibration of the thioamide starting material. A band at 1240 cm⁻¹ is assigned to the asymmetric S=O stretching vibration. | onu.edu.ua |
Note: The spectroscopic data provided is for methylammonium sulfamate, a salt of sulfamic acid, as detailed in the cited research. Specific spectroscopic data for pure this compound was not available in the searched literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYXUOWXHWJDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512833 | |
| Record name | Methyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55665-95-7 | |
| Record name | Methyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Sulfamate Systems
Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a sulfamate (B1201201), such as methyl sulfamate, is characterized by distinct absorption bands corresponding to its key structural features: the amine (N-H), sulfonyl (S=O), and methoxy (B1213986) (C-O-S) groups.
Detailed analysis of related compounds, such as sodium methyl sulfate (B86663), provides a basis for assigning these vibrational modes. For instance, the S=O asymmetric and symmetric stretching vibrations are prominent and typically appear in the region of 1400-1150 cm⁻¹. The C-O and S-O single bond stretches also produce strong signals in the fingerprint region of the spectrum. The N-H stretching vibrations of the primary amine group are expected as medium-intensity bands in the 3500-3300 cm⁻¹ range.
Key research findings for related sulfate compounds show S=O stretching peaks around 1448 cm⁻¹ and S-O-C stretching as doublets at approximately 1020/1000 cm⁻¹ and 795/784 cm⁻¹. chemicalbook.com Sulfate S-O stretches are also observed near 1073 and 591 cm⁻¹. chemicalbook.com These values, in conjunction with standard correlation tables, allow for a comprehensive functional group analysis of this compound. libretexts.orguc.edu
Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (R-NH₂) | N-H Stretch | 3500 - 3300 | Medium |
| Sulfonyl (R-SO₂-R') | S=O Asymmetric Stretch | 1372 - 1335 | Strong |
| Sulfonyl (R-SO₂-R') | S=O Symmetric Stretch | 1195 - 1168 | Strong |
| Methoxy (C-O-S) | C-O Stretch | 1300 - 1000 | Strong |
| Methoxy (C-O-S) | S-O Stretch | ~1070, ~800 | Strong |
| Methyl (C-H) | C-H Stretch | 3000 - 2850 | Medium-Strong |
| Methyl (C-H) | C-H Bend | ~1450, ~1375 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For a simple molecule like this compound (CH₃OSO₂NH₂), the expected NMR spectra would be relatively straightforward.
¹H NMR: The proton spectrum is anticipated to show two distinct signals. The three protons of the methyl (CH₃) group would appear as a sharp singlet, deshielded by the adjacent electron-withdrawing oxygen atom. The two protons of the amine (NH₂) group would also likely appear as a singlet, though its chemical shift and peak shape can be influenced by factors such as solvent, concentration, and temperature, which affect hydrogen bonding and exchange rates.
¹³C NMR: The carbon-13 spectrum is expected to be very simple, showing a single resonance for the methyl carbon. The chemical shift of this carbon would be significantly influenced by its attachment to the oxygen of the sulfamate group.
While specific experimental NMR data for this compound is not widely available in the cited literature, analysis of structurally similar compounds and general chemical shift principles provide a strong basis for predicting the spectral features. carlroth.com
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound (molecular weight: 111.12 g/mol ), mass spectrometry can confirm the molecular mass and provide structural information through characteristic fragmentation pathways. chemspider.com
In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ is often observed. For methyl sulfamic acid, which corresponds to the protonated form of the this compound anion, the precursor ion has a mass-to-charge ratio (m/z) of 111. nih.gov The fragmentation of sulfated compounds is well-studied. Sulfamates, which are sulfated amines, are known to produce a characteristic ion at m/z 80, corresponding to the [SO₃]⁻ radical anion. chemicalbook.com Another common fragment ion observed for compounds containing the methyl sulfate moiety is at m/z 96, which corresponds to [HSO₄]⁻ or its structural isomer [CH₃OSO₃]⁻ after rearrangement. nih.gov
The analysis of the [M-H]⁻ ion of methyl sulfamic acid (precursor m/z 111) shows key fragment ions at m/z 96 and m/z 80, which are crucial for identifying the sulfamate structure. nih.gov
Table 2: Key Fragment Ions in the Negative Ion Mode Mass Spectrum of this compound/Sulfamic Acid This table is interactive. Click on the headers to sort the data.
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Formula | Notes |
|---|---|---|---|
| 111 | [M-H]⁻ | [CH₄NO₃S]⁻ | Deprotonated molecule (precursor ion). nih.gov |
| 96 | [HSO₄]⁻ or [CH₂SO₃]⁻ | [HO₄S]⁻ | Loss of CH₂ or CH₃N, followed by rearrangement. nih.gov |
| 80 | [SO₃]⁻ | [SO₃]⁻ | Characteristic fragment for sulfated compounds. nih.govchemicalbook.com |
Reaction Mechanisms and Mechanistic Investigations of Methyl Sulfamate and Its Derivatives
Directed Carbon-Hydrogen Bond Functionalization Reactions
The sulfamate (B1201201) group is not only a subject of mechanistic study but also a powerful tool in synthetic chemistry. The N-methyl sulfamate moiety can act as a directing group, enabling the selective functionalization of otherwise unreactive C-H bonds.
A significant application of N-methyl sulfamates is in directing the site-selective halogenation of sp³ C-H bonds. nih.govstanford.edunih.gov In a reaction that employs a rhodium catalyst, such as Rh₂(oct)₄, and a halogen source like a mixture of NaBr and NaOCl, the N-methyl sulfamate group directs bromination with high selectivity to the γ-carbon position. stanford.edunih.govrsc.org This method provides a predictable way to install a bromine atom onto a carbon skeleton. nih.gov The reaction is robust and compatible with various functional groups, including esters, epoxides, and silyl (B83357) ethers. stanford.edu Following the C-H halogenation, the sulfamate directing group can be readily displaced by various nucleophiles, enhancing the synthetic utility of the process. nih.govstanford.edu
Mechanistic investigations, including UV/visible spectroscopy and ESI-MS analysis, indicate that the directed C-H halogenation proceeds via a radical chain mechanism. nih.govstanford.edu This process is analogous to the classic Hofmann-Löffler-Freytag reaction. stanford.edu
The proposed mechanism involves several key steps: stanford.edunih.govresearchgate.netrsc.org
Initiation : The reaction begins with the N-halogenation of the sulfamate substrate. Subsequent rhodium-mediated or light-promoted homolysis of the weak nitrogen-halogen bond generates a highly reactive nitrogen-centered radical (a sulfamyl radical). stanford.edunih.govnih.gov
Propagation : The key step for site-selectivity is an intramolecular 1,6-hydrogen atom transfer (HAT). nih.gov The sulfamyl radical abstracts a hydrogen atom from the γ-carbon through a sterically favored six-membered cyclic transition state, generating a carbon-centered radical at a specific position. researchgate.net
Chain Transfer : The resulting carbon-centered radical then reacts with a halogen source to form the C-Br or C-Cl bond and regenerate a radical carrier, which continues the chain reaction. nih.govnih.gov
This radical-mediated 1,6-HAT process allows for the predictable functionalization of primary, secondary, and tertiary unactivated C(sp³)-H centers. nih.gov
Site-Selective Halogenation Directed by N-Methyl Sulfamate Auxiliary (e.g., Bromination)
Nucleophilic Reactivity and Auxiliary Displacement Reactions
The reactivity of sulfamate esters, including methyl sulfamate and its derivatives, is significantly influenced by nucleophilic attack. These reactions are crucial for both the synthesis of complex molecules and for the strategic removal of the sulfamate group when it is used as a directing auxiliary in chemical transformations.
The nature of the nucleophile, the substitution pattern on the sulfamate, and the reaction conditions all play a role in determining the outcome of these reactions. Studies have shown that both intermolecular and intramolecular nucleophilic displacements are key reaction pathways.
In the context of its use as a directing group, the N-methyl sulfamate auxiliary can be effectively removed through nucleophilic displacement. This process often involves an initial N-acylation or N-carbamoylation, for example with di-tert-butyl dicarbonate (B1257347) (Boc₂O), to enhance the leaving group ability of the sulfamate. Following this activation step, a smooth Sₙ2 reaction can occur with various nucleophiles. For instance, nucleophiles like azide (B81097) (N₃⁻) and iodide (I⁻) can displace the acylated sulfamate to yield the corresponding alkyl azides and alkyl iodides. stanford.edu This two-step, single-flask protocol for excising the sulfamate directing group enhances the synthetic utility of C-H functionalization methods that employ this auxiliary. stanford.edu
Research into cyclic tertiary sulfamidates has provided detailed insights into their nucleophilic reactivity. The substitution at both the carbon and nitrogen termini of the sulfamidate ring strongly dictates the reaction pathway. acs.org For example, cyclic sulfamidates derived from α-methylisoserine can undergo nucleophilic ring-opening at a quaternary carbon with complete inversion of configuration, a characteristic of Sₙ2 reactions. acs.org The choice of nucleophile is critical; for instance, pyridine (B92270), a neutral and moderately basic nucleophile, has been used to probe the reactivity of these systems. acs.org
Experimental and computational studies on a series of tertiary sulfamidates have demonstrated the influence of substituents on the competition between Sₙ2 (nucleophilic substitution) and E2 (elimination) pathways. The results of these investigations using pyridine as the nucleophile are summarized in the table below.
Table 1: Experimental and Computational Study of Substituent Effects on Tertiary Sulfamidates
| Sulfamidate | R1 | R2 | Temp (°C) | Time (h) | Sₙ2 (%) | E2 (%) |
|---|---|---|---|---|---|---|
| 1 | OMe | COMe | 25 | 12 | >99 | n.d. |
| 2 | OMe | CO₂Me | 25 | 12 | >99 | n.d. |
| 3 | OMe | H | 60 | 24 | n.d. | n.d. |
| 4 | NHMe | COMe | 60 | 16 | 83 | 17 |
| 5 | NHMe | H | 60 | 24 | n.d. | n.d. |
n.d.: not detected. Reaction conditions involved dissolving the sulfamidates in pyridine, followed by an acidic workup. acs.org
The data reveals that sulfamidates with a methyl ester at the C-terminus (compounds 1 and 2) exhibit high reactivity, leading exclusively to ring-opening products via an Sₙ2 mechanism at room temperature. acs.org In contrast, the amide-substituted sulfamidate (compound 4) showed reduced reactivity and a mix of Sₙ2 and E2 products, even at a higher temperature. acs.org Interestingly, N-unprotected sulfamidates (compounds 3 and 5) were unreactive under these conditions. acs.org This lack of reactivity in N-unprotected substrates is a common observation under typical Sₙ2 conditions. acs.org
Further investigation into the reduced propensity of the amide sulfamidate 4 towards nucleophilic ring-opening suggests that it is not primarily due to electronic effects. The partial positive charge at the quaternary carbon is slightly higher in the less reactive amide sulfamidate 4 compared to the more reactive ester-containing sulfamidate 1. acs.org Instead, the energy penalty associated with the distortion of the amide moiety as the reaction proceeds towards the Sₙ2 transition state appears to be a significant factor. acs.org
Gas-phase studies on the intrinsic reactivity of sulfur esters, such as dimethyl sulfate (B86663) and methyl methanesulfonate, with various anions have also provided fundamental insights. These studies show that nucleophilic substitution at the methyl carbon (an Sₙ2 reaction) is a dominant pathway, overwhelming the analogous reaction at the sulfur atom. This preference is attributed to the fact that substitution at the carbon center displaces a much better leaving group. acs.org
Applications of Methyl Sulfamate in Advanced Organic Synthesis
Methyl Sulfamate (B1201201) as a Versatile Synthetic Auxiliary and Directing Group
One of the most powerful applications of methyl sulfamate in modern organic synthesis is its use as a synthetic auxiliary and directing group. A directing group is a functional group within a molecule that guides a reagent to a specific site, enabling selective transformations that would otherwise be difficult to achieve. researchgate.net The N-methyl sulfamate moiety has proven to be particularly effective in this capacity, especially in the context of C-H bond activation.
The strategic functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds is a major goal in synthetic chemistry, as it offers a more direct and atom-economical approach to complex molecules. This compound has been instrumental in advancing this field by acting as a robust directing group for the regioselective activation of sp³ C-H bonds.
A notable example is the rhodium-catalyzed site-selective bromination of sp³ C-H bonds. stanford.edu In this transformation, an N-methyl sulfamate directing group, installed on a primary or secondary alcohol, directs the halogenation to the γ-carbon with high selectivity. The reaction typically employs a rhodium catalyst, such as Rh₂(oct)₄, in the presence of sodium bromide (NaBr) and sodium hypochlorite (B82951) (NaOCl). Mechanistic studies suggest the formation of an N-centered radical, generated from an N-halogenated sulfamate intermediate, which then abstracts a hydrogen atom from the γ-position, leading to selective bromination. This predictability offers a significant advantage for the targeted halogenation of complex molecules.
The directing ability of the sulfamate group is not limited to halogenation. Sulfamate esters have also been shown to mediate 1,6-hydrogen-atom transfer (HAT) processes to guide the light-promoted chlorination of unactivated γ-C(sp³)−H centers. This versatility underscores the importance of the sulfamate moiety in controlling reactivity at specific positions within a molecule.
| Reaction Type | Catalyst/Reagents | Site of Functionalization | Key Features |
|---|---|---|---|
| C(sp³)–H Bromination | Rh₂(oct)₄, NaBr, NaOCl | γ-carbon | High regioselectivity, proceeds via a radical chain mechanism. stanford.edu |
| C(sp³)–H Chlorination | Light-promoted | γ-carbon | Mediated by a 1,6-hydrogen-atom transfer (HAT) process. |
For a directing group to be truly useful in synthesis, its installation and removal must be efficient and not interfere with other functional groups in the molecule. The N-methyl sulfamate auxiliary meets these criteria, adding to its synthetic utility.
Installation: The N-methyl sulfamate group is typically installed by reacting the corresponding primary or secondary alcohol with N-methylsulfamoyl chloride (ClSO₂NHMe) in the presence of a base. This reaction is generally straightforward and provides the desired sulfamate ester in good yield.
Facilitation of Regioselective C-H Bond Activation
This compound as a Building Block for Complex Chemical Architectures (e.g., heterocyclic derivatives)
Beyond its role as a temporary directing group, this compound can also serve as a key building block that becomes incorporated into the final molecular structure, particularly in the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are ubiquitous in pharmaceuticals, agrochemicals, and natural products.
A prominent example of this compound's role as a building block is in the synthesis of oxathiazinanes, which are six-membered heterocyclic rings containing sulfur, oxygen, and nitrogen atoms. These heterocycles can be prepared through intramolecular aza-Michael cyclizations of sulfamates. nih.govacs.org In this reaction, a sulfamate tethered to an α,β-unsaturated ester undergoes cyclization, with the nitrogen atom of the sulfamate acting as the nucleophile that attacks the double bond. This process forms the oxathiazinane ring with high diastereoselectivity. nih.govacs.org The resulting oxathiazinane can then be used as a versatile intermediate for further synthetic transformations. For instance, the ring can be opened with various nucleophiles to generate acyclic structures with defined stereochemistry.
The utility of this approach has been demonstrated in the synthesis of complex molecules like a derivative of the antibiotic (-)-negamycin. acs.org This highlights how this compound can be used to construct key heterocyclic intermediates that pave the way for the total synthesis of biologically active natural products. Furthermore, sulfamate-derived cyclic imines have been employed in phosphine-catalyzed [3+2] cycloaddition reactions with allenoates to afford sulfamate-fused dihydropyrroles, showcasing another avenue for heterocyclic construction. acs.org
| Reaction Type | Reactants | Heterocyclic Product | Key Features |
|---|---|---|---|
| Intramolecular aza-Michael Cyclization | Sulfamate tethered to an α,β-unsaturated ester | Oxathiazinane | High diastereoselectivity, tolerant of various functional groups. nih.govacs.org |
| [3+2] Cycloaddition | Sulfamate-derived cyclic imine and allenoate | Sulfamate-fused dihydropyrrole | Catalyzed by phosphines, provides access to pharmaceutically relevant scaffolds. acs.org |
Role in the Development of Sulfamic Acid Derivatives
This compound also plays a role as a precursor in the synthesis of other, more complex sulfamic acid derivatives. Sulfamic acid and its derivatives are an important class of compounds with a wide range of applications, from pharmaceuticals to industrial processes. ontosight.aibeilstein-journals.org
The synthesis of methylammonium (B1206745) sulfamate itself, through methods such as the reaction of thioacetamide (B46855) with sulfur dioxide in water, provides a stable, solid form of a sulfamic acid salt that can be a useful starting material. ontosight.airesearchgate.net More broadly, sulfamic acid salts, which can be readily prepared from amines like methylamine (B109427), can be activated and reacted with various nucleophiles to generate a diverse array of sulfamic acid derivatives.
For example, a general method for synthesizing N-substituted sulfamate esters involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by reaction with an alcohol or phenol. nih.govresearchgate.net This approach can be extended to the synthesis of unsymmetrically substituted sulfamides by using an amine as the nucleophile. Such methods provide a flexible and efficient route to a wide range of sulfamic acid derivatives that would be difficult to access through other means. The ability to start from a simple amine like methylamine and generate a sulfamic acid salt that can be further elaborated highlights the foundational role of compounds like this compound in the broader field of sulfamic acid chemistry.
Emerging Research Directions and Unexplored Chemical Landscapes for Methyl Sulfamate
Development of Novel Synthetic Methodologies for Methyl Sulfamate (B1201201) and its Functionalized Forms
The synthesis of sulfamates is moving beyond traditional methods, with a focus on milder conditions, broader substrate scopes, and improved efficiency. A significant trend is the use of highly reactive yet manageable sulfamoylating agents.
Recent research has highlighted hexafluoroisopropyl sulfamate as a bench-stable, solid reagent that reacts effectively with a wide range of alcohols and amines under mild conditions to form sulfamates and sulfamides, respectively. organic-chemistry.orgorganic-chemistry.org The primary byproduct, hexafluoroisopropanol, is volatile and easily removed, simplifying product isolation. organic-chemistry.org Another innovative approach involves the use of fluorosulfates as electrophiles to construct the N-acyl sulfamate core, circumventing the need for sensitive reagents like sulfamoyl chloride. organic-chemistry.org
Catalytic methods are also at the forefront of innovation. The combination of calcium triflimide and DABCO has been shown to activate sulfamoyl fluorides for reactions with amines at room temperature, providing a diverse range of sulfamates and related compounds. organic-chemistry.orgorganic-chemistry.org For alcohol sulfamoylation, N-methylimidazole serves as an effective catalyst when using electron-deficient aryl sulfamates as group transfer reagents, offering excellent selectivity for primary over secondary alcohols. organic-chemistry.org Furthermore, the development of transition-metal-free protocols, such as the cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate (B86663), showcases a move towards more sustainable and cost-effective synthetic routes for related sulfur-containing compounds. rsc.org
These novel strategies are crucial for creating structurally diverse and functionalized methyl sulfamate derivatives, which are key to exploring their full potential in various applications.
Table 1: Modern Synthetic Approaches to Sulfamates
| Methodology | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|
| SuFEx with Fluorosulfates | Fluorosulfonates, Amides | Avoids handling of sulfamoyl chloride; broad scope for N-acyl sulfamates. | organic-chemistry.org |
| Group Transfer Sulfamoylation | Hexafluoroisopropyl sulfamate | Bench-stable solid reagent; mild conditions; simple workup. | organic-chemistry.orgorganic-chemistry.org |
| Catalytic Activation of Sulfamoyl Fluorides | Calcium triflimide, DABCO | Mild, room temperature conditions; activates stable precursors. | organic-chemistry.orgorganic-chemistry.org |
| Catalytic Alcohol Sulfamoylation | Electron-deficient aryl sulfamates, N-methylimidazole | High selectivity for primary alcohols. | organic-chemistry.org |
In-depth Mechanistic Elucidation of Sulfamate Reactivity under Diverse Conditions
A deeper understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. For this compound and its analogs, recent studies combining experimental kinetics, computational modeling, and spectroscopic analysis have shed light on their complex reactivity.
One of the most insightful findings is the "proton-in-flight" mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate at neutral pH. nih.govacs.org This study revealed that an intramolecular proton transfer from the sulfamate nitrogen to the oxygen of the leaving group accelerates decomposition by an astonishing factor of 10¹¹. nih.govacs.org This mechanism provides a powerful rationale for the hydrolytic stability and behavior of sulfamate-based compounds, particularly those designed as enzyme inhibitors. nih.govacs.orgresearchgate.net
In the realm of metal-catalyzed cross-coupling, detailed mechanistic studies of the Suzuki-Miyaura reaction involving aryl sulfamates have been particularly revealing. nih.govresearchgate.net Using a nickel/dppf catalyst system, researchers have demonstrated that the catalytic cycle likely proceeds via a Ni(0)/Ni(II) pathway. nih.govresearchgate.net Crucially, these studies identified that the formation of Ni(I) species, either through comproportionation of the precatalyst with active Ni(0) or from the catalytic intermediate, is an off-cycle process that is detrimental to the reaction's efficiency. nih.govresearchgate.net Computational studies have complemented these findings, showing that the oxidative addition of the aryl sulfamate to the nickel center occurs via a five-centered transition state, leading to the selective cleavage of the aryl C–O bond. acs.orgnih.govresearchgate.net
Furthermore, the use of N-methyl sulfamate as a directing group in the site-selective bromination of sp³ C–H bonds has been shown to proceed through a radical chain mechanism, initiated by a rhodium catalyst. stanford.edu This contrasts with many other C-H functionalization reactions and opens up new avenues for predictable, radical-based transformations.
Table 2: Mechanistic Insights into this compound Reactivity
| Reaction Type | Key Mechanistic Feature | Method of Investigation | Significance | Reference |
|---|---|---|---|---|
| Spontaneous Hydrolysis | "Proton-in-flight" intramolecular H+ transfer | Kinetic studies, pKa correlations | Explains massive rate acceleration (1011-fold) at neutral pH. | nih.govacs.org |
| Ni-catalyzed Suzuki-Miyaura Coupling | Detrimental off-cycle Ni(I) formation | Catalyst speciation studies, DFT calculations | Provides guidelines for designing more active Ni catalysts by avoiding Ni(I) pathways. | nih.govresearchgate.net |
| Rh-catalyzed C-H Bromination | Radical chain process involving an N-centered radical | UV/visible spectroscopy, ESI-MS analysis, probe experiments | Enables predictable functionalization at remote sp³ C-H bonds. | stanford.edu |
| Dirhodium-catalyzed C-H Amination | Stepwise H-abstraction and C-N formation via diradical intermediate | Density Functional Theory (DFT) computations | Explains enantioselectivity and competition between different reaction pathways. | acs.org |
Expansion of Applications in Advanced Organic Synthesis and Material Science
The unique reactivity of the this compound group is being harnessed for increasingly complex and valuable applications in both organic synthesis and material science.
In advanced organic synthesis, the sulfamate moiety is a powerful and versatile tool. It has been established as a robust directing group for the challenging functionalization of remote, unactivated sp³ C–H bonds. stanford.edu For instance, N-methyl sulfamates can direct rhodium-catalyzed bromination with high selectivity to the γ-carbon position. stanford.edu In cross-coupling chemistry, aryl sulfamates have emerged as excellent alternatives to aryl halides and triflates in nickel-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling the formation of C-N and C-C bonds in a variety of molecular scaffolds. acs.orgacs.org Recent work has also demonstrated the first examples of highly enantioselective aza-Michael cyclizations of tethered sulfamates onto α,β-unsaturated esters, promoted by chiral bifunctional catalysts, providing facile access to enantioenriched β-amino acids and nitrogenous heterocycles. chemrxiv.org
The potential of this compound in material science is a more nascent but promising area. The related sulfonium (B1226848) methyl sulfate compounds have been explored as photoinitiators in polymerization reactions. ontosight.ai Specifically, compounds like 2-acryloxyethyldimethyl-, methyl sulfate can generate free radicals upon light irradiation, initiating the polymerization of monomers to produce coatings, adhesives, and polymer networks. ontosight.ai This suggests that the this compound backbone could be incorporated into novel monomers to create functional polymers with tailored properties, such as enhanced thermal stability, specific solubility characteristics, or the ability to coordinate with metals, opening doors to new advanced materials.
Interdisciplinary Research Opportunities in this compound Chemistry
The chemistry of this compound provides a rich platform for interdisciplinary research, bridging the gap between fundamental organic chemistry and applied fields like medicinal chemistry, chemical biology, and atmospheric science.
The most prominent interdisciplinary application is in medicinal chemistry, where the sulfamate group is a key pharmacophore in a class of potent enzyme inhibitors. nih.gov Specifically, aryl sulfamate derivatives are powerful, irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The mechanistic understanding of sulfamate hydrolysis is directly informing the design of next-generation STS inhibitors with improved stability and efficacy. nih.govacs.org The ability to use the sulfamate group to direct C-H functionalization or as a handle in solid-phase synthesis further enhances its utility in generating libraries of complex, biologically relevant molecules for drug discovery. stanford.eduacs.org
In atmospheric chemistry, research on the heterogeneous OH radical-initiated oxidation of sodium methyl sulfate—the smallest organosulfate found in atmospheric aerosols—has revealed its potential environmental impact. copernicus.org Studies show that this oxidation is efficient and leads to the formation of sulfate radical anions, which can then participate in secondary atmospheric chemistry. copernicus.org This work highlights the role of simple organosulfates in atmospheric processes and particle evolution.
Furthermore, the development of novel catalytic systems for sulfamate synthesis and functionalization creates opportunities at the intersection of organic synthesis and catalysis science. nih.govchemrxiv.orgnih.gov Understanding the intricate ligand-metal interactions and reaction pathways in these systems is crucial for creating more sustainable, efficient, and selective chemical transformations.
Q & A
Q. What are the key physico-chemical properties of methyl sulfamate critical for experimental design?
this compound (CH₅NO₃S) exhibits properties essential for solubility, stability, and reactivity in synthetic applications. Key parameters include:
Q. How is this compound synthesized, and what are common optimization challenges?
this compound is synthesized via the reaction of methyl ester with ammonium sulfinate under controlled conditions . Key steps include:
- Reaction Setup : Anhydrous conditions to prevent hydrolysis.
- Purification : Vacuum distillation or recrystallization to isolate the product. Common challenges include byproduct formation (e.g., sulfonic acids) and low yields due to moisture sensitivity. Optimization strategies involve adjusting molar ratios (e.g., excess methyl ester) and using desiccants like molecular sieves.
Q. What analytical techniques are recommended for identifying this compound in complex mixtures?
Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure (e.g., characteristic peaks for sulfamate groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion detection (m/z 111.12) .
- X-ray Diffraction : For crystalline derivatives, as demonstrated in ligand-binding studies .
Advanced Research Questions
Q. What metabolic pathways involve this compound, and how do genetic factors influence its catabolism?
In Komagataella pastoris, this compound catabolism requires ATP sulfurylase (encoded by MET3), which converts sulfate intermediates into adenosine 5′-phosphosulfate . Key findings:
- MET3 deletion abolishes growth on sulfamate, sulfate, and methyl sulfate, implicating sulfate assimilation pathways.
- MET5 (encoding sulfite reductase) is essential for all sulfur sources except L-methionine, suggesting sulfamate catabolism converges with inorganic sulfur metabolism. Methodological Insight: Use gene knockout strains and sulfur-source growth assays to map metabolic dependencies.
Q. How can structural discrepancies in this compound derivatives be resolved using crystallographic data?
Discrepancies in ligand-binding configurations (e.g., in sulfamate-containing complexes) are resolved via:
- Single-Crystal X-ray Diffraction : Resolve atomic positions (e.g., orthorhombic crystal system, P2₁2₁2₁ space group) .
- Density Functional Theory (DFT) : Validate electronic structures against experimental bond lengths and angles.
Q. What experimental approaches address contradictions in reported thermal stability data?
Contradictions arise from varying purity levels or measurement techniques. To standardize results:
Q. How does this compound interact with biomolecules in mechanistic studies?
Studies using X-ray diffraction (2.63 Å resolution) reveal non-covalent interactions with proteins, such as hydrogen bonding with 1,2-ethanediol ligands . For mechanistic insights:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinities.
- Molecular Dynamics Simulations : Model interaction dynamics over time.
Q. What are the implications of this compound’s pKa variability in buffer-dependent reactions?
The pKa range (9.43 ± 0.70) suggests pH-sensitive reactivity. In aqueous solutions:
- Buffer Selection : Use phosphate buffers (pH 7–9) to maintain stability.
- Kinetic Studies : Monitor reaction rates under varying pH to identify optimal conditions for sulfamate group activation.
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
